

The Pharmacological Profile of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Piperazinobenzisothiazole hydrochloride*

Cat. No.: *B130134*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of **3-Piperazinobenzisothiazole hydrochloride** (CAS No: 87691-88-1), a key heterocyclic intermediate in the synthesis of several atypical antipsychotic medications. Due to the limited availability of direct pharmacological data for this specific compound, this guide presents an inferred profile based on the well-characterized activities of its prominent derivatives, ziprasidone and lurasidone. This document details the chemical properties, synthesis, and potential biological activities of **3-Piperazinobenzisothiazole hydrochloride**, supported by extensive data from related compounds. Furthermore, it outlines the standard experimental protocols for determining such pharmacological data and includes visualizations of relevant signaling pathways and experimental workflows to aid in research and development.

Introduction

3-Piperazinobenzisothiazole hydrochloride is a crucial building block in medicinal chemistry, particularly in the development of psychotropic agents.^[1] Its core structure, a benzisothiazole moiety linked to a piperazine ring, is a recognized pharmacophore that interacts with key neurotransmitter receptors in the central nervous system (CNS). While primarily known as a

precursor to the atypical antipsychotics ziprasidone and lurasidone, understanding the intrinsic pharmacological properties of this intermediate is valuable for the design of new chemical entities and for optimizing synthetic routes. This guide aims to consolidate the available information and provide a detailed, inferred pharmacological profile to support further research and drug development endeavors.

Chemical Properties and Synthesis

3-Piperazinobenzisothiazole hydrochloride is a white to off-white crystalline solid. It is a salt of the free base, 3-(1-Piperazinyl)-1,2-benzisothiazole, and hydrochloric acid.

Synthesis: The most common synthetic route involves the nucleophilic aromatic substitution reaction between 3-chloro-1,2-benzisothiazole and piperazine. The reaction is typically carried out at an elevated temperature in a suitable solvent. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Inferred Pharmacological Profile

Direct and extensive pharmacological data for **3-Piperazinobenzisothiazole hydrochloride** is not widely published. However, the pharmacological activities of its derivatives, ziprasidone and lurasidone, are well-documented and provide a strong basis for inferring the potential biological targets of the parent compound. The benzisothiazole-piperazine core is central to the binding of these drugs to dopamine and serotonin receptors.

Inferred Receptor Binding Affinity

The primary mechanism of action for atypical antipsychotics involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.^{[2][3][4]} It is highly probable that **3-Piperazinobenzisothiazole hydrochloride** possesses affinity for these receptors. The following tables summarize the receptor binding affinities (K_i , nM) of ziprasidone and lurasidone for various CNS receptors, offering a likely indication of the potential targets for the core compound.

Table 1: Inferred Primary Receptor Binding Affinities (K_i , nM)

Receptor	Ziprasidone	Lurasidone	Inferred Activity of Core Compound
Dopamine D2	High Affinity	High Affinity	Likely High Affinity
Serotonin 5-HT2A	High Affinity	High Affinity	Likely High Affinity
Serotonin 5-HT7	Moderate Affinity	High Affinity	Possible Affinity
Serotonin 5-HT1A	High Affinity (Agonist/Partial Agonist)	High Affinity (Partial Agonist)	Possible Affinity and Functional Activity

Table 2: Inferred Secondary Receptor Binding Affinities (K_i, nM)

Receptor	Ziprasidone	Lurasidone	Inferred Activity of Core Compound
Dopamine D3	High Affinity	Moderate Affinity	Possible Affinity
Dopamine D4	High Affinity	Moderate Affinity	Possible Affinity
Serotonin 5-HT2C	High Affinity	Weak Affinity	Possible Affinity
Serotonin 5-HT1D	High Affinity	Moderate Affinity	Possible Affinity
α1-Adrenergic	Moderate Affinity	Weak Affinity	Possible Affinity
Histamine H1	Moderate Affinity	Negligible Affinity	Possible Affinity
Muscarinic M1	Low Affinity	Negligible Affinity	Likely Low to Negligible Affinity

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Inferred Functional Activity

The functional activity of **3-Piperazinobenzisothiazole hydrochloride** at these receptors is also inferred from its derivatives.

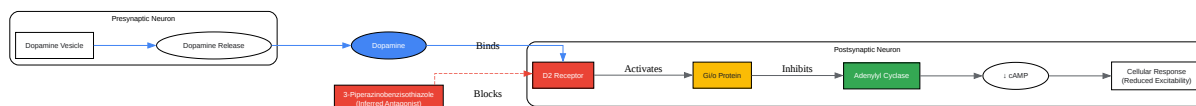
Table 3: Inferred Functional Activities

Receptor	Ziprasidone	Lurasidone	Inferred Functional Activity of Core Compound
Dopamine D2	Antagonist	Antagonist	Likely Antagonist
Serotonin 5-HT2A	Antagonist	Antagonist	Likely Antagonist
Serotonin 5-HT1A	Agonist/Partial Agonist	Partial Agonist	Possible Agonist/Partial Agonist Activity
Serotonin 5-HT7	Antagonist	Antagonist	Possible Antagonist Activity

Data compiled from multiple sources.[5][6][7][8][9][10]

Signaling Pathways

The therapeutic effects of atypical antipsychotics are mediated through the modulation of complex intracellular signaling pathways downstream of dopamine and serotonin receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism in the mesocortical pathway may contribute to the alleviation of negative and cognitive symptoms.[3]



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Inferred Dopamine D2 Receptor Antagonism Signaling Pathway.



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Inferred Serotonin 5-HT2A Receptor Antagonism Signaling Pathway.

Experimental Protocols

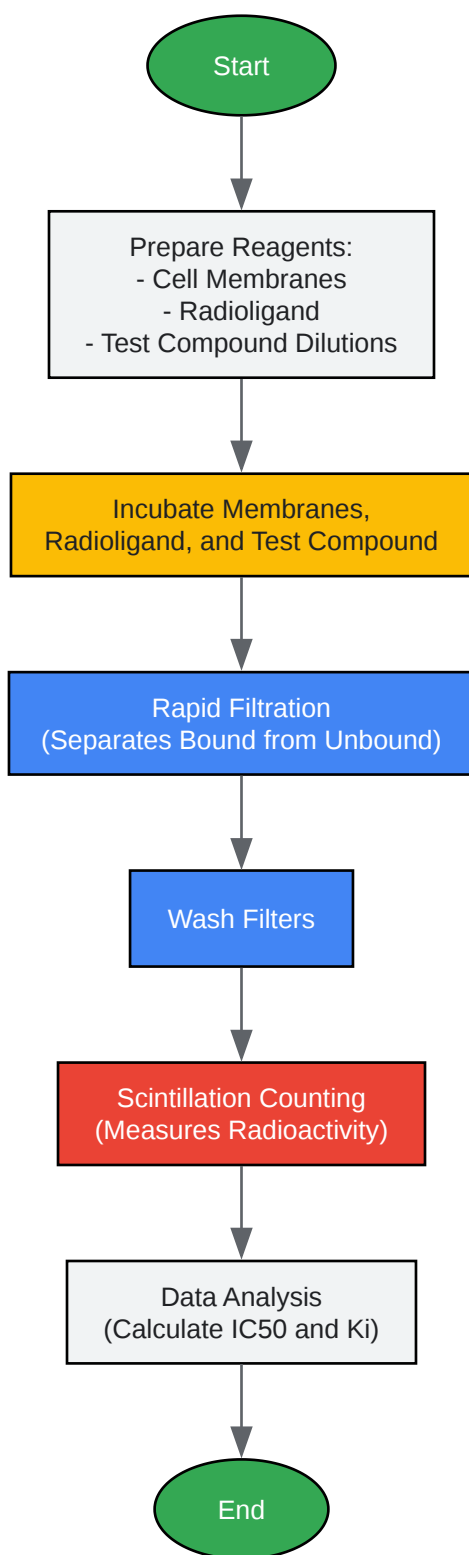
To determine the pharmacological profile of a compound like **3-Piperazinobenzisothiazole hydrochloride**, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

- Objective: To quantify the binding affinity (K_i) of **3-Piperazinobenzisothiazole hydrochloride** for various CNS receptors (e.g., dopamine D2, serotonin 5-HT2A).
- Materials:
 - Cell membranes expressing the receptor of interest.
 - A specific radioligand for the receptor (e.g., [3H]-Spiperone for D2 receptors).
 - Test compound (**3-Piperazinobenzisothiazole hydrochloride**) at various concentrations.
 - Assay buffer.
 - Glass fiber filters.

- Scintillation fluid and a scintillation counter.
- Procedure:
 - Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
 - Allow the binding to reach equilibrium.
 - Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
 - Wash the filters to remove non-specifically bound radioligand.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Analyze the data to determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding), which is then used to calculate the K_i value.



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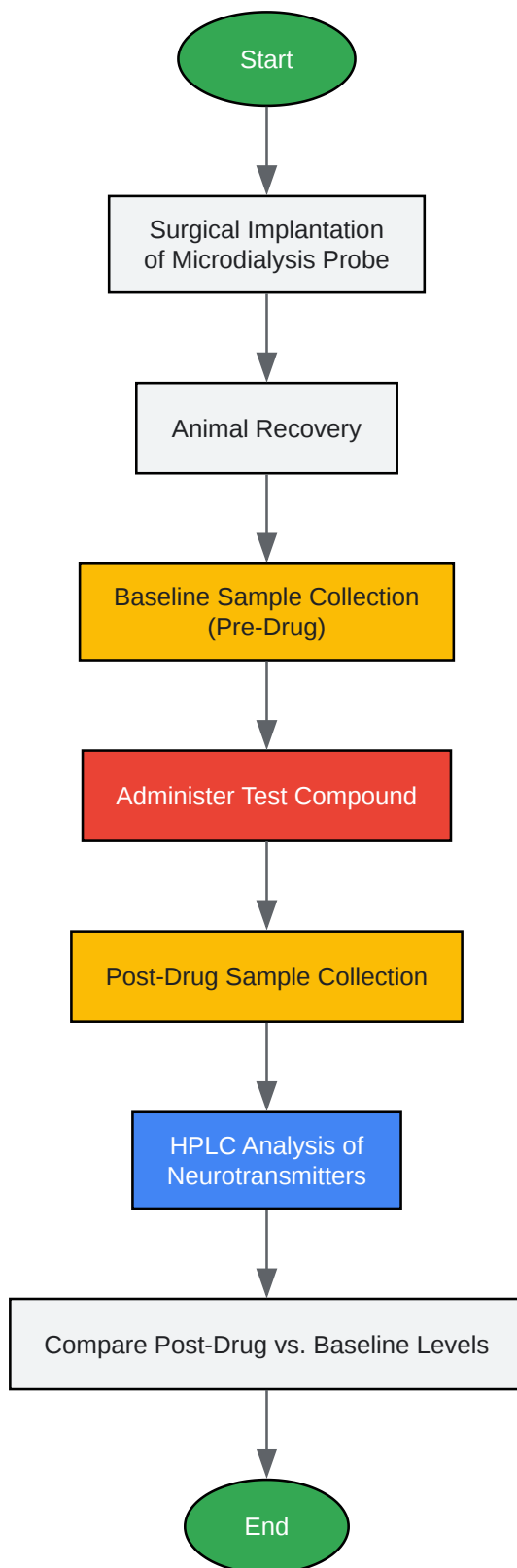
Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of freely moving animals following drug administration.

- Objective: To assess the effect of **3-Piperazinobenzisothiazole hydrochloride** on extracellular levels of dopamine and serotonin in specific brain regions (e.g., striatum, prefrontal cortex).
- Materials:
 - Laboratory animals (e.g., rats).
 - Microdialysis probes.
 - Surgical equipment for probe implantation.
 - A perfusion pump and fraction collector.
 - An analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
- Procedure:
 - Surgically implant a microdialysis probe into the brain region of interest.
 - Allow the animal to recover from surgery.
 - Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate.
 - Collect baseline dialysate samples.
 - Administer **3-Piperazinobenzisothiazole hydrochloride** (e.g., via intraperitoneal injection).
 - Continue to collect dialysate samples at regular intervals.
 - Analyze the samples to measure the concentrations of dopamine, serotonin, and their metabolites.

- Compare post-drug neurotransmitter levels to baseline to determine the drug's effect.



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